1-苄基-3-羟基吡啶溴化物

描述

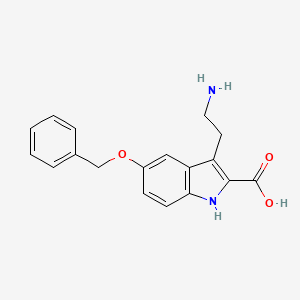

1-Benzyl-3-hydroxypyridinium bromide is a compound that can be associated with a variety of chemical reactions and has potential applications in different fields of chemistry. Although the provided papers do not directly discuss 1-Benzyl-3-hydroxypyridinium bromide, they do provide insights into similar compounds and their behaviors, which can be extrapolated to understand the properties and reactions of 1-Benzyl-3-hydroxypyridinium bromide.

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes or reactions with other organic compounds. For instance, the oxidative coupling of benzylamines with ortho-substituted anilines catalyzed by iron(II) bromide can lead to the synthesis of various substituted 1,3-benzazoles . This suggests that similar catalytic methods could potentially be applied to synthesize 1-Benzyl-3-hydroxypyridinium bromide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Benzyl-3-hydroxypyridinium bromide can be determined using techniques such as X-ray crystallography. For example, coordination polymers based on related bipyridinium ligands have been studied, revealing different structural motifs depending on the central metal ions and auxiliary carboxylate units . These findings indicate that the molecular structure of 1-Benzyl-3-hydroxypyridinium bromide could also be influenced by its interactions with other ions or molecules.

Chemical Reactions Analysis

Compounds with a pyridinium core can undergo various chemical reactions. The electrochemical behavior of 1-benzyl-3-carbamoylpyridinium chloride, a compound structurally related to 1-Benzyl-3-hydroxypyridinium bromide, involves a one-electron reduction to a free radical, followed by dimerization and further reduction to dihydropyridine derivatives . This suggests that 1-Benzyl-3-hydroxypyridinium bromide may also participate in electron transfer reactions and potentially form radicals or dimers under electrochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure and the nature of their substituents. For instance, the steric hindrance in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene affects its NMR spectra and reactivity towards the formation of aryllithium species . Similarly, the physical and chemical properties of 1-Benzyl-3-hydroxypyridinium bromide would be influenced by the benzyl group and the hydroxypyridinium moiety, which could affect its solubility, reactivity, and spectroscopic characteristics.

科学研究应用

合成与表征

新型吖啶鎓盐合成:提出了一种制备 1-羟基吡啶并[1,2-b]异喹啉溴化物(包括类似于 1-苄基-3-羟基吡啶溴化物的化合物)的新方法。此过程涉及相关化合物中的分子内芳香亲电取代 (Potikha、Sypchenko 和 Kovtunenko,2013)。

实验和理论研究:1,2-二(3-羟基吡啶)-乙烯二溴化物(一种在结构上与 1-苄基-3-羟基吡啶溴化物相关的化合物)的分子结构已通过 X 射线衍射、DFT 计算、FTIR 和 NMR 光谱表征。这提供了对类似化合物的性质和潜在应用的见解 (Szafran、Katrusiak 和 Dega-Szafran,2013)。

化学反应中的应用

电化学还原:像 1-苄基-3,5-双(甲基氨基羰基)吡啶溴化物这样的盐的电化学还原导致形成各种异构二聚体。这表明在电化学过程和合成中具有潜在应用 (Carelli 等人,2002)。

光致发光性质:1-苄基-4-(4-三苯基乙烯基苯基)吡啶溴化物的衍生物表现出显着的光致发光性质。这项研究为在光电子学和光子学中的应用开辟了可能性 (Weng 等人,2018)。

萃取和分离工艺

- 钼(VI) 的萃取:季盐,包括在结构上类似于 1-苄基-3-羟基吡啶溴化物的盐,已用作从硫酸盐介质中萃取钼(VI) 离子的萃取剂。这突出了它们在工业萃取工艺中的潜力 (Wejman-Gibas 等人,2016)。

抗菌性能

- 衍生物的抗菌活性:对类似于 1-苄基-3-羟基吡啶溴化物的苄基取代吡啶溴化物季铵盐的研究表明,对各种细菌具有良好的抗菌性能 (倪春林,2010)。

安全和危害

The safety information for 1-Benzyl-3-hydroxypyridinium bromide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

作用机制

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Many similar compounds interact with their targets by binding to specific sites, altering the target’s function, and triggering a cascade of biochemical events .

Biochemical Pathways

It’s common for compounds to affect multiple pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties are crucial for understanding a compound’s bioavailability, or how much of the compound reaches its target sites in the body .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it remains over time .

属性

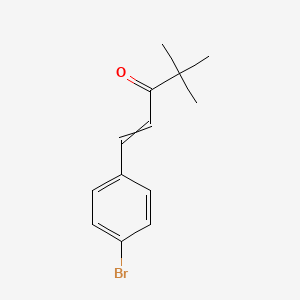

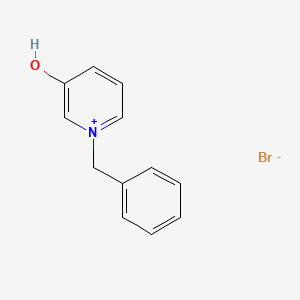

IUPAC Name |

1-benzylpyridin-1-ium-3-ol;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO.BrH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOVVLHSCLWWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)O.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62214-78-2 | |

| Record name | Pyridinium, 3-hydroxy-1-(phenylmethyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62214-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-benzyl-3-hydroxy-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062214782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B3032825.png)

![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetic acid](/img/structure/B3032827.png)

![[2-(Diethylamino)-2-oxoethoxy]acetic acid](/img/structure/B3032836.png)

![Benzamide, N-[(cyclopropylamino)thioxomethyl]-](/img/structure/B3032841.png)